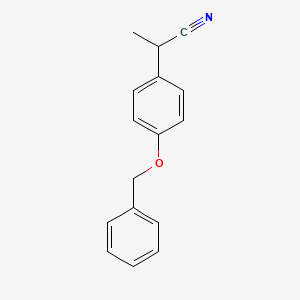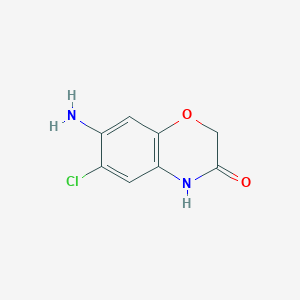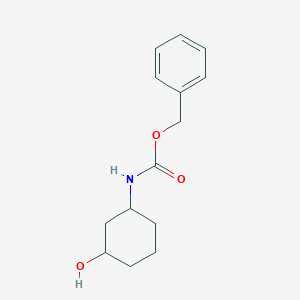
Benzyl-(3-Hydroxycyclohexyl)carbamate
Übersicht
Beschreibung
Benzyl (3-hydroxycyclohexyl)carbamate is a chemical compound with the molecular formula C14H19NO3. It is an ester of carbamic acid and benzyl alcohol, appearing as a white to yellow solid that is soluble in organic solvents and moderately soluble in water. This compound is used in various scientific research applications due to its unique chemical properties.
Wissenschaftliche Forschungsanwendungen
Benzyl (3-hydroxycyclohexyl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
Benzyl (3-hydroxycyclohexyl)carbamate is a type of carbamate compound . Carbamates and their derivatives are omnipresent in an extensive array of bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . They are particularly noted for their chemical stability and potential to enhance cellular membrane permeability . .
Mode of Action
Carbamates typically work by interacting with their targets in a way that alters the target’s normal function . This interaction often results in changes that can affect the overall function of the organism or system in which the target is located .
Biochemical Pathways
Carbamates in general are known to affect various biochemical pathways depending on their specific targets . These effects can lead to downstream changes that impact the overall function of the organism or system .
Pharmacokinetics
These properties would impact the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The effects would likely be related to the compound’s interaction with its targets and the subsequent changes in the biochemical pathways .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially influence the compound’s action .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Benzyl (3-hydroxycyclohexyl)carbamate can be synthesized through the reaction of 3-hydroxycyclohexyl amine with benzyl chloroformate in the presence of a base such as potassium carbonate. The reaction is typically carried out in a mixture of ethyl acetate and water, and the mixture is stirred at room temperature for 12 hours .
Industrial Production Methods
While specific industrial production methods for Benzyl (3-hydroxycyclohexyl)carbamate are not widely documented, the synthesis generally follows similar principles as laboratory methods, with potential scaling up of reaction volumes and optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl (3-hydroxycyclohexyl)carbamate undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated forms of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyl (4-(2-bromoacetyl)phenyl)carbamate
- Benzyl (cis-4-(hydroxymethyl)cyclohexyl)carbamate
- Benzyl (trans-4-hydroxycyclohexyl)carbamate
Uniqueness
Benzyl (3-hydroxycyclohexyl)carbamate is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity. Its hydroxyl group on the cyclohexyl ring allows for specific interactions and reactions that may not be possible with other similar compounds .
Eigenschaften
IUPAC Name |
benzyl N-(3-hydroxycyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c16-13-8-4-7-12(9-13)15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12-13,16H,4,7-10H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIZIYCXUSGNLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40560799 | |
| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
955406-36-7 | |
| Record name | Phenylmethyl N-(3-hydroxycyclohexyl)carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=955406-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl (3-hydroxycyclohexyl)carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40560799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
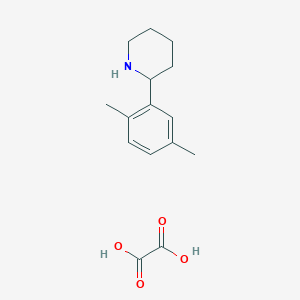
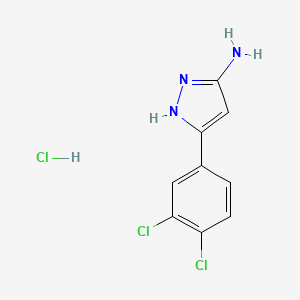
![5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride](/img/structure/B1283907.png)
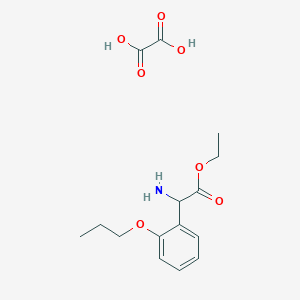
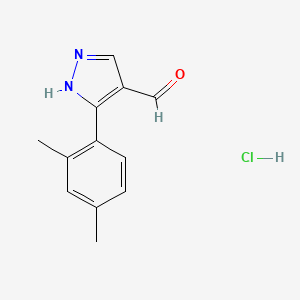

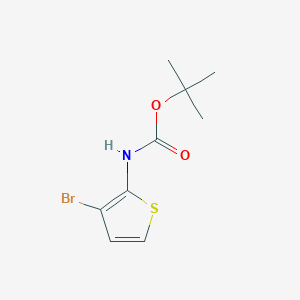

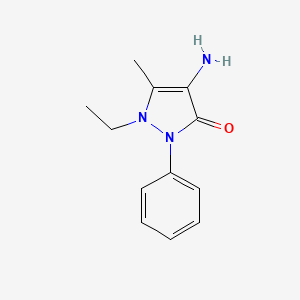
![1-Thia-4-azaspiro[4.5]decane](/img/structure/B1283944.png)
![2-Cyano-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B1283950.png)

